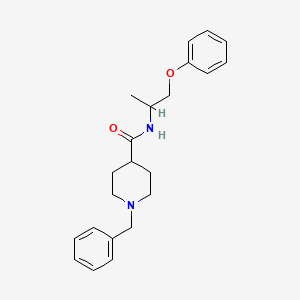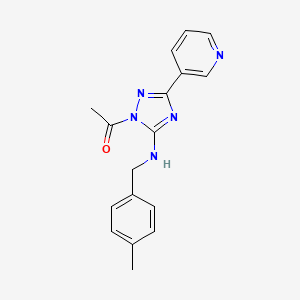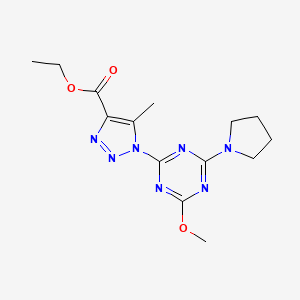![molecular formula C13H12F4N2O B5592029 2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol” is a compound of interest in the realm of chemistry due to its unique structure and potential applications. The compound features a diazepine ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms, and a phenol group, making it a subject for various chemical studies and applications.
Synthesis Analysis
The synthesis of diazepine derivatives, including structures similar to the one of interest, typically involves one-pot condensation or cyclization reactions. For instance, Ahumada et al. (2016) describe a one-pot double condensation reaction leading to the formation of diazepine derivatives, showcasing the methods used to create similar complex structures (Ahumada et al., 2016).
Molecular Structure Analysis
The molecular structure of diazepine derivatives is confirmed through various spectroscopic and structural analysis methods. Ahumada et al. (2016) utilized elemental analysis, FT-IR, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction analysis to characterize the molecular identity and geometry of diazepine derivatives (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepine compounds participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the diazepine ring and the phenol group. Borodina et al. (2015) explored reactions involving polyfluorochalcones and phenylenediamines, leading to the synthesis of polyfluorinated diazepines, indicating the chemical reactivity of similar structures (Borodina & Orlova, 2015).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application and handling. The structural analysis, as discussed by Ahumada et al. (2016), often includes the determination of these physical properties to better understand the compound's behavior in different environments (Ahumada et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key aspects of diazepine derivatives research. Studies like those by Borodina and Orlova (2015) provide insights into the reactivity and potential applications of these compounds in creating more complex molecules (Borodina & Orlova, 2015).
properties
IUPAC Name |
2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O/c14-12(15)13(16,17)11-7-9(18-5-6-19-11)8-3-1-2-4-10(8)20/h1-4,7,12,19-20H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLJRIMIBFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)


![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)